Pifithrin-beta hydrobromide

説明

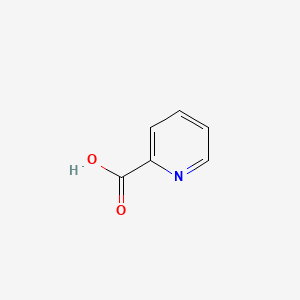

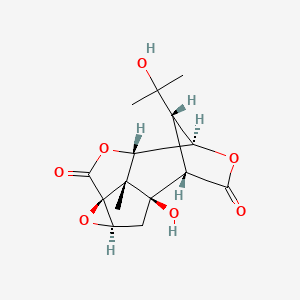

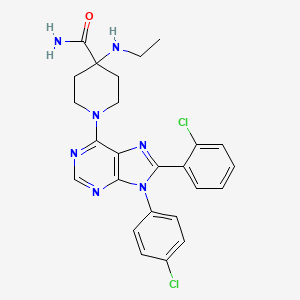

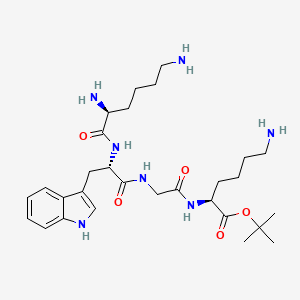

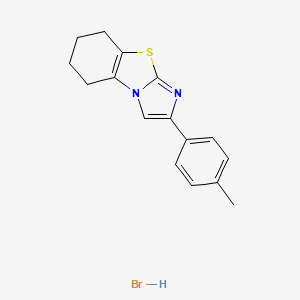

Pifithrin-beta hydrobromide (PFT β hydrobromide) is a potent p53 inhibitor with an IC50 of 23 μM . It is a stable, cell-permeable analog of pifithrin-α . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .

Synthesis Analysis

Pifithrin-α, an inhibitor of the p53 protein, is regarded as a lead compound for cancer and neurodegenerative disease therapy. Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .Molecular Structure Analysis

The molecular formula of Pifithrin-beta hydrobromide is C16H17BrN2S . The InChI isInChI=1S/C16H16N2S.BrH/c1-11-6-8-12 (9-7-11)13-10-18-14-4-2-3-5-15 (14)19-16 (18)17-13;/h6-10H,2-5H2,1H3;1H . Chemical Reactions Analysis

Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .Physical And Chemical Properties Analysis

The molecular weight of Pifithrin-beta hydrobromide is 349.3 g/mol .科学的研究の応用

Cancer Research

Scientific Field

Oncology

Application Summary

Cyclic pifithrin-alpha hydrobromide is utilized in cancer research for its role as a p53 inhibitor. It’s particularly used to sensitize p53-deficient tumors to radiotherapy and chemotherapy .

Methods of Application

Researchers apply this compound to cancer cell lines deficient in p53 to assess its impact on cell survival post-treatment with radiotherapy or chemotherapy. The typical concentration used in studies is around an EC50 value of 2.01 µM .

Results Summary

The compound has been shown to increase apoptosis in target cells when used in combination with antimicrotubule agents, enhancing the efficacy of cancer treatments .

Stem Cell Research

Scientific Field

Regenerative Medicine

Application Summary

Cyclic pifithrin-alpha hydrobromide aids in increasing the efficiency of reprogramming mouse embryonic fibroblasts to induced pluripotent stem cells (iPSCs) .

Methods of Application

The compound is added to culture media of mouse embryonic fibroblasts at various stages of reprogramming to iPSCs. The exact concentrations and treatment durations are optimized for each experimental setup .

Results Summary

Studies have shown that treatment with Cyclic pifithrin-alpha hydrobromide reduces UV-induced apoptosis of mouse embryonic stem cells and increases the number of hematopoietic stem and progenitor cells .

Immunology

Scientific Field

Immunological Research

Application Summary

Cyclic pifithrin-alpha hydrobromide is used to study its effects on hematopoietic stem and progenitor cells, which are crucial for the immune system .

Methods of Application

The compound is administered to mouse models or hematopoietic cell cultures to observe the modulation of immune responses, particularly under stress conditions like radiation .

Results Summary

It has been observed to increase the numbers of hematopoietic stem and progenitor cells and decrease radiation-induced cell death .

Angiogenesis Studies

Scientific Field

Vascular Biology

Application Summary

Cyclic pifithrin-alpha hydrobromide is investigated for its effects on angiogenesis, the process of new blood vessel formation, which is crucial in both health and disease .

Methods of Application

In vitro assays, such as tube formation assays using endothelial cells, are employed to study the compound’s effect on angiogenesis. Dosages are carefully titrated to avoid cytotoxic effects.

Results Summary

The outcomes of such studies could provide insights into the modulation of angiogenesis, with implications for wound healing and cancer treatment .

Apoptosis Modulation

Scientific Field

Cell Biology

Application Summary

The compound’s role as a p53 inhibitor makes it a valuable tool for studying apoptosis, especially in cells where p53 is artificially silenced or knocked out .

Methods of Application

Cell cultures with p53 knockdown are treated with Cyclic pifithrin-alpha hydrobromide, and apoptosis is induced using various stressors. Apoptotic rates are then measured using flow cytometry or other cell death assays.

Results Summary

Research has shown that the compound can modulate apoptosis, providing a deeper understanding of p53’s role in cell death .

Reprogramming Efficiency

Scientific Field

Cellular Reprogramming

Application Summary

Cyclic pifithrin-alpha hydrobromide enhances the efficiency of reprogramming mouse embryonic fibroblasts to induced pluripotent stem cells (iPSCs), which is a pivotal step in regenerative medicine .

Methods of Application

The compound is incorporated into the culture media during the reprogramming process, and its impact on the efficiency of iPSC generation is assessed.

Results Summary

Studies indicate an increase in the number of iPSC colonies, suggesting an improvement in reprogramming efficiency .

Hematopoietic Stem Cell Amplification

Scientific Field

Hematology

Application Summary

This compound is used to amplify hematopoietic stem cells, which are vital for generating all blood cell types and for immune system function .

Methods of Application

Cyclic pifithrin-alpha hydrobromide is administered to hematopoietic stem cell cultures or animal models to study its effect on cell proliferation and survival.

Results Summary

The treatment leads to an increased number of hematopoietic stem and progenitor cells, enhancing the potential for therapeutic applications .

UV-Induced Apoptosis Reduction

Scientific Field

Dermatology

Application Summary

The compound reduces UV-induced apoptosis in mouse embryonic stem cells, which is significant for studies related to skin damage and cancer .

Methods of Application

Mouse embryonic stem cells are exposed to UV radiation, followed by treatment with Cyclic pifithrin-alpha hydrobromide, to assess its protective effects.

Results Summary

Results show a decrease in UV-induced apoptosis, indicating potential for skin protection strategies .

Drug Development

Scientific Field

Pharmacology

Application Summary

Cyclic pifithrin-alpha hydrobromide’s interaction with the p53 pathway is explored for the development of new drugs, particularly in cancer therapy .

Methods of Application

Drug development studies involve screening for synergistic effects with other chemotherapeutic agents and assessing the compound’s impact on various cancer cell lines.

Results Summary

The compound’s ability to sensitize p53-deficient tumors to treatment is a promising avenue for enhancing the efficacy of existing cancer therapies .

These additional applications further illustrate the versatility of Cyclic pifithrin-alpha hydrobromide in scientific research, spanning various fields and methodologies.

Pulmonary Research

Scientific Field

Respiratory Medicine

Application Summary

Cyclic pifithrin-alpha hydrobromide has been used to study its role in cigarette smoke-induced apoptosis of pulmonary endothelial cells .

Methods of Application

The compound is applied to pulmonary endothelial cell cultures exposed to cigarette smoke, and apoptosis rates are measured to assess the protective effects of the inhibitor .

Results Summary

The inhibitor has shown potential in reducing the harmful effects of cigarette smoke on lung cells, which could have implications for treating smoke-related pulmonary diseases .

Genomic Stability

Scientific Field

Genetics

Application Summary

The compound’s role as a p53 inhibitor is crucial for studies on genomic stability, particularly in the context of DNA damage response and repair mechanisms .

Methods of Application

Genomic stability is assessed in cell lines treated with Cyclic pifithrin-alpha hydrobromide following exposure to DNA-damaging agents. The focus is on the compound’s impact on DNA repair pathways .

Results Summary

Research indicates that inhibiting p53 can affect the cell’s ability to respond to genomic instability, providing insights into the development of cancer and other diseases .

Cellular Senescence

Scientific Field

Aging Research

Application Summary

Cyclic pifithrin-alpha hydrobromide is studied for its effects on cellular senescence, a state of irreversible growth arrest that contributes to aging and age-related diseases .

Methods of Application

The compound is used in cell culture models of senescence, typically induced by replicative exhaustion or stressors, to observe changes in senescence markers .

Results Summary

Findings suggest that modulation of p53 activity can influence the onset and progression of cellular senescence, with potential applications in anti-aging therapies .

DNA Damage Response

Scientific Field

Molecular Biology

Application Summary

Cyclic pifithrin-alpha hydrobromide is valuable for dissecting the p53-mediated DNA damage response, a critical cellular mechanism for maintaining genomic integrity .

Methods of Application

Cell lines are subjected to DNA-damaging agents in the presence of the compound to study the p53-dependent and independent pathways of the DNA damage response .

Results Summary

The research has contributed to understanding how cells cope with DNA damage and the role of p53 in tumor suppression and cancer development .

Anti-Apoptotic Strategies

Scientific Field

Therapeutic Research

Application Summary

The inhibitor’s anti-apoptotic properties are explored for developing strategies to protect cells from premature death in various diseases .

Methods of Application

Different cell types are treated with the compound to prevent apoptosis induced by a range of stressors, including toxins, hypoxia, and nutrient deprivation .

Results Summary

Studies show that Cyclic pifithrin-alpha hydrobromide can effectively reduce cell death, offering potential therapeutic benefits for conditions where apoptosis is detrimental .

Radioprotection

Scientific Field

Radiation Biology

Application Summary

The compound is investigated for its potential as a radioprotective agent, protecting cells from the damaging effects of ionizing radiation .

Methods of Application

Radioprotection studies involve treating cells or organisms with Cyclic pifithrin-alpha hydrobromide before or after exposure to radiation to assess its protective effects .

Results Summary

Results indicate that the compound may help mitigate radiation-induced damage, which is significant for cancer radiotherapy and protection against accidental exposure .

Safety And Hazards

特性

IUPAC Name |

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNCOAOESGSEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010188 | |

| Record name | Cyclic Pifithrin-alpha hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pifithrin-beta hydrobromide | |

CAS RN |

511296-88-1 | |

| Record name | Pifithrin-beta hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic Pifithrin-alpha hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。